molecular formula C16H12N2O3S B3006950 N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941924-79-4

N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3006950
CAS No.: 941924-79-4
M. Wt: 312.34
InChI Key: MEBKHKTZNVEJTI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Antibacterial Agents : Some compounds structurally related to N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide demonstrate promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit non-cytotoxic concentrations, indicating potential as safe antibacterial agents (Palkar et al., 2017).

  • Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial and antifungal activities, highlighting their potential in antimicrobial applications. These properties are attributed to the structural features of the compounds (Raval et al., 2012).

Synthesis and Chemical Properties

  • Synthetic Applications : The compound and its related derivatives can be synthesized through various methods, including microwave-assisted synthesis, which is environmentally friendly and efficient. These methods enhance the potential for large-scale production and application in various fields (Gabriele et al., 2006).

  • Chemical Characterization : Detailed chemical characterization of these compounds, including their spectroscopic and physical properties, has been conducted. This information is crucial for understanding their behavior in different applications and environments (Patel et al., 2015).

Potential Therapeutic Applications

  • Cytotoxicity and Cancer Research : Some derivatives of this compound have been studied for their cytotoxic properties, indicating potential applications in cancer research and therapy. Their selective cytotoxic effects against certain cancer cell lines make them promising candidates for further investigation (Nam et al., 2010).

  • Antimalarial and COVID-19 Drug Research : Investigations into the reactivity of related sulfonamide derivatives have opened avenues for their potential application as antimalarial drugs and in COVID-19 drug research. This highlights the compound's versatility and relevance in current pharmaceutical research (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on the specific compound and its biological target. For example, some benzothiazoles have been found to inhibit the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins .

Safety and Hazards

The safety and hazards associated with benzothiazoles can vary depending on the specific compound. Some benzothiazoles have been found to have cytotoxic effects .

Future Directions

Future research on benzothiazoles may involve the development of new synthetic methods and the exploration of their potential therapeutic mechanisms .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-16(14-8-20-12-3-1-2-4-13(12)21-14)18-10-5-6-15-11(7-10)17-9-22-15/h1-7,9,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBKHKTZNVEJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.